2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
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Overview
Description
2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety with a cyclopentathiazole ring, making it a subject of study for its diverse biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular function . For instance, some thiazole derivatives have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it’s likely that this compound affects multiple pathways, leading to downstream effects such as apoptosis, inflammation modulation, and antimicrobial activity .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability.
Result of Action
Some thiazole derivatives have been found to exhibit potent growth inhibition properties against various human cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and cyclopentathiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various amines, carboxylic acids, and thionyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as column chromatography and recrystallization are commonly employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential as an anticancer and antidiabetic agent in vitro and in vivo studies
Medicine: Its biological activities make it a candidate for drug development, particularly in targeting specific enzymes and receptors
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide: This compound shares the benzodioxole moiety and has shown significant anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have been evaluated for their antitumor activities and share structural similarities with the target compound
Uniqueness
2-(2H-1,3-benzodioxole-5-amido)-N-cyclohexyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide stands out due to its unique combination of the benzodioxole and cyclopentathiazole moieties, which confer distinct biological activities and reactivity profiles. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-19(12-6-8-15-16(10-12)28-11-27-15)24-21-23-18-14(7-9-17(18)29-21)20(26)22-13-4-2-1-3-5-13/h6,8,10,13-14H,1-5,7,9,11H2,(H,22,26)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEBRCDOKTVEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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